10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine
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Description
10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMB-Phenothiazine and has been shown to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Organic Synthesis and Drug Intermediates
Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds protect diols during drug synthesis and participate in asymmetric reactions like Diels–Alder and Suzuki coupling. In drug research, boric acid derivatives act as enzyme inhibitors or specific ligands. Additionally, they find applications in treating tumors, microbial infections, and anticancer therapies .
Fluorescent Probes and Sensing Agents
Boronic acid compounds exhibit fluorescence properties, making them valuable as probes. Researchers use them to identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These compounds serve as versatile tools for detecting specific molecules in biological systems .
Drug Carriers and Controlled Release Systems
Boronic ester bonds are widely employed in constructing stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. Examples include drug–polymer couplings, polymer micelles, linear-hyperbranched polymers, and mesoporous silica. By exploiting the formation and rupture of boronic ester bonds, researchers achieve controlled drug release .
Biological Applications
The compound’s borate and sulfonamide groups may have biological implications. While specific studies on this compound are limited, similar structures have been explored for their potential as enzyme inhibitors, ligands, and anticancer agents .
Crystallography and Conformational Analysis
Researchers characterize the structure of this compound using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and single crystal X-ray diffraction. Density functional theory (DFT) calculations validate the crystal structures obtained experimentally. Additionally, DFT helps elucidate molecular electrostatic potential and frontier molecular orbitals .
Synthesis of Biologically Active Compounds
The compound’s synthesis involves nucleophilic and amidation reactions. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of biologically active compounds like crizotinib .
properties
IUPAC Name |
10-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BNO2S/c1-24(2)25(3,4)29-26(28-24)19-15-13-18(14-16-19)17-27-20-9-5-7-11-22(20)30-23-12-8-6-10-21(23)27/h5-16H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZODBMIFVPHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine |
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